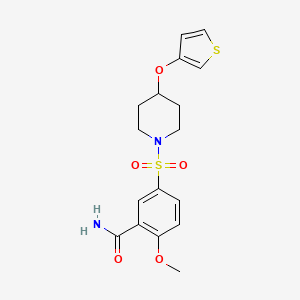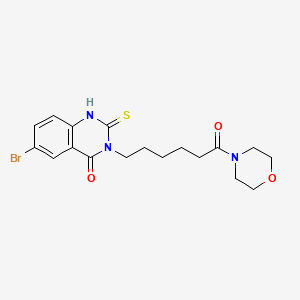
6-bromo-3-(6-morpholin-4-yl-6-oxohexyl)-2-sulfanylidene-1H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-3-(6-morpholin-4-yl-6-oxohexyl)-2-sulfanylidene-1H-quinazolin-4-one is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a member of the quinazolinone family and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments.
Mechanism of Action
The exact mechanism of action of 6-bromo-3-(6-morpholin-4-yl-6-oxohexyl)-2-sulfanylidene-1H-quinazolin-4-one is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 6-bromo-3-(6-morpholin-4-yl-6-oxohexyl)-2-sulfanylidene-1H-quinazolin-4-one can induce cell cycle arrest and inhibit the proliferation of cancer cells. It has also been shown to reduce the production of inflammatory cytokines and chemokines, leading to a reduction in inflammation. Additionally, it has been shown to have a low toxicity profile in animal models, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One advantage of using 6-bromo-3-(6-morpholin-4-yl-6-oxohexyl)-2-sulfanylidene-1H-quinazolin-4-one in laboratory experiments is its high potency and selectivity for cancer cells and inflammatory pathways. This makes it a useful tool for studying the mechanisms of cancer and inflammation, as well as for developing new therapeutic agents. However, one limitation is that the synthesis of the compound can be complex and time-consuming, which may limit its availability for research purposes.
Future Directions
There are several future directions for research on 6-bromo-3-(6-morpholin-4-yl-6-oxohexyl)-2-sulfanylidene-1H-quinazolin-4-one. One area of interest is the development of new derivatives of the compound with improved potency and selectivity for specific cancer types or inflammatory pathways. Another area of interest is the investigation of the compound's potential as a therapeutic agent for other diseases, such as neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential side effects.
Synthesis Methods
The synthesis of 6-bromo-3-(6-morpholin-4-yl-6-oxohexyl)-2-sulfanylidene-1H-quinazolin-4-one involves the reaction of 6-bromo-2-chloroquinazolin-3(4H)-one with morpholine-4-carboxylic acid and 6-oxohexanoic acid in the presence of a base such as triethylamine. The reaction proceeds through a series of intermediate steps and results in the formation of the final product. The purity of the compound can be improved through recrystallization or chromatography.
Scientific Research Applications
6-bromo-3-(6-morpholin-4-yl-6-oxohexyl)-2-sulfanylidene-1H-quinazolin-4-one has been studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been studied for its potential as an anti-inflammatory agent and has been shown to reduce inflammation in animal models of inflammatory diseases.
properties
IUPAC Name |
6-bromo-3-(6-morpholin-4-yl-6-oxohexyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrN3O3S/c19-13-5-6-15-14(12-13)17(24)22(18(26)20-15)7-3-1-2-4-16(23)21-8-10-25-11-9-21/h5-6,12H,1-4,7-11H2,(H,20,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWBJEBKYCUNFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CCCCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-3-(6-morpholin-4-yl-6-oxohexyl)-2-sulfanylidene-1H-quinazolin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-chloro-3-(trifluoromethyl)benzenesulfonamido]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B2390813.png)


![Tert-butyl 3-[(3-cyclopropyl-6-oxopyridazin-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B2390820.png)
![N-(2,5-dimethylphenyl)-2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B2390821.png)
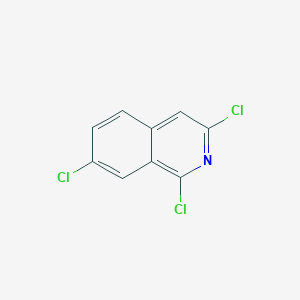

![2-[[5-(4-tert-butylphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2390825.png)
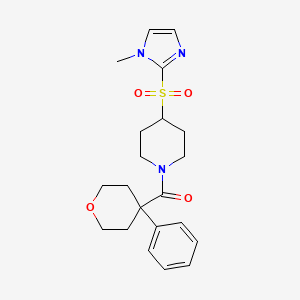

![N-(4-bromophenyl)-2-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-3-(dimethylamino)acrylamide](/img/structure/B2390830.png)
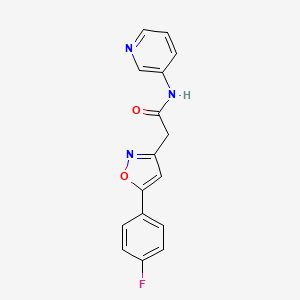
![N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2390833.png)
